2-Phenyl-5-methyl-2-oxazoline
Description
Historical Context and Evolution of Oxazoline (B21484) Research
The synthesis of oxazolines is a well-established area of organic chemistry, with initial methods often involving the cyclization of 2-amino alcohols with various functional groups. wikipedia.org Over the years, research has led to the development of numerous synthetic routes, including reactions of amino alcohols with nitriles, carboxylic acids, or aldehydes. organic-chemistry.orgbenthamdirect.com A significant advancement came with the use of catalytic amounts of zinc chloride (ZnCl₂) to generate oxazolines from nitriles, a method that typically requires high temperatures. wikipedia.org
The evolution of oxazoline research has been marked by the continuous development of more efficient and milder synthetic methodologies. organic-chemistry.orgorganic-chemistry.org This includes one-pot syntheses and the use of various catalysts to improve yields and broaden the scope of applicable substrates. organic-chemistry.orgtsijournals.com Furthermore, the application of oxazolines has expanded significantly, particularly in the field of asymmetric catalysis where chiral oxazoline-containing ligands have proven to be highly effective. acs.orgresearchgate.netbldpharm.com The discovery in 1966 that some 2-oxazolines can undergo cationic ring-opening polymerization to form poly(2-oxazoline)s opened up a new avenue of research into these bioinspired polymers. mdpi.comnih.govnih.gov This has led to extensive investigation into their use in biomedical applications. nih.govnih.gov
Fundamental Structural Features of the Oxazoline Ring System
The defining feature of an oxazoline is its five-membered ring containing an oxygen atom and a nitrogen atom adjacent to a double bond. wikipedia.org There are three possible isomers of oxazoline (2-oxazoline, 3-oxazoline, and 4-oxazoline), differing in the position of the double bond within the ring. wikipedia.org The 2-oxazoline structure is the most common and widely studied.
The oxazoline ring is generally stable, showing resistance to nucleophiles, bases, radicals, and weak acids. wikipedia.org It is also relatively resistant to hydrolysis and oxidation. wikipedia.org The nitrogen atom in the 2-position acts as a moderately hard donor, which is a key feature in its application as a ligand in coordination chemistry. wikipedia.orgalfa-chemistry.com Substituents can be introduced at various positions on the ring, most commonly at the 2- and 4-positions, allowing for the tuning of the molecule's steric and electronic properties. alfa-chemistry.com The ability to easily incorporate chirality, often by starting from readily available chiral amino alcohols, is a crucial aspect of their use in asymmetric synthesis. wikipedia.orgacs.org
Positioning of 2-Phenyl-5-methyl-2-oxazoline within the Oxazoline Landscape
This compound is a specific derivative of the 2-oxazoline family. Its structure consists of the core oxazoline ring with a phenyl group attached at the 2-position and a methyl group at the 5-position. ontosight.ai This particular substitution pattern places it within the class of 2-substituted-5-alkyloxazolines.
The presence of the phenyl group at the 2-position and the methyl group at the 5-position influences its properties and reactivity. For instance, the phenyl group can participate in π-stacking interactions and influences the electronic nature of the oxazoline ring. The methyl group at the 5-position introduces a stereocenter if derived from a chiral amino alcohol, making it a potentially valuable chiral building block. ontosight.ai
The synthesis of this compound can be achieved through established methods for oxazoline synthesis. For example, the reaction of benzaldehyde (B42025) with 1-aminopropan-2-ol (B43004) can yield this compound. google.com Research has also explored its synthesis through the isomerization of 3-amido-2-phenyl azetidines. mdpi.com
Functionally, this compound serves as an example of a simple, yet important, oxazoline. It can be utilized as an intermediate in the synthesis of more complex molecules. For example, hydrolysis of the corresponding 4-carbomethoxy derivative can yield DL-threonine. itu.edu.tr
Data and Research Findings
To provide a more detailed understanding of this compound, the following tables summarize some of its reported properties and spectroscopic data.
Table 1: Physical and Chemical Properties of Selected Oxazolines
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Form | Boiling Point (°C) | Melting Point (°C) | Refractive Index (n20/D) |
|---|---|---|---|---|---|---|
| 2-Oxazoline | C₃H₅NO | 71.08 | - | 98 | - | - |
| 2-Methyl-2-oxazoline (B73545) | C₄H₇NO | 85.11 | Liquid | 109.5-110.5 | - | 1.434 |
| 2-Phenyl-2-oxazoline (B1210687) | C₉H₉NO | 147.18 | Liquid | 75 (at 0.3 mmHg) | 12 | 1.567 |
Data sourced from references wikipedia.orgsigmaaldrich.comchemicalbook.com
Table 2: Spectroscopic Data for 5-methyl-2-phenyl-4,5-dihydrooxazole
| Type of Spectroscopy | Solvent | Chemical Shifts (δ) / Wavenumber (cm⁻¹) |
|---|---|---|
| ¹H NMR | CDCl₃ | 7.86 (d, J = 8.5 Hz, Ar, 2H), 7.54 (d, J = 8.2 Hz, 1H), 7.37 (d, J = 8.5 Hz, Ar, 2H), 4.70 – 4.85 (m, 1H), 4.05 (dd, J = 9.3 Hz, 9.3 Hz, 1H), 3.52 (dd, J = 7.4 Hz, 7.4 Hz), 1.37 (d, J =6.1Hz, -CH₃, 3H) |
Data sourced from reference rsc.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
23437-02-7 |
|---|---|
Molecular Formula |
C10H11NO |
Molecular Weight |
161.20 g/mol |
IUPAC Name |
5-methyl-2-phenyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C10H11NO/c1-8-7-11-10(12-8)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 |
InChI Key |
UWHWRJUMACAJPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN=C(O1)C2=CC=CC=C2 |
Origin of Product |
United States |
Chemical Transformations and Reaction Mechanisms Involving 2 Phenyl 5 Methyl 2 Oxazoline
Ring-Opening Reactions of the Oxazoline (B21484) Moiety
The strain within the five-membered oxazoline ring makes it susceptible to cleavage under various conditions, proceeding through different mechanistic pathways.
Nucleophilic Ring-Opening Pathways
The oxazoline ring can be opened by a range of nucleophiles. umich.eduscispace.com This process is particularly effective with electron-rich 2-oxazoline substrates. scispace.com For instance, acidic sulfonimides, such as dibenzenesulfonimide (B1583796) and dimethanesulfonimide, have been shown to act as effective nucleophiles, attacking the oxazoline ring to yield sulfonimidation products. umich.eduscispace.com The reaction typically occurs in a refluxing solvent like 1,4-dioxane. umich.edu
The reactivity of the oxazoline towards nucleophilic attack is influenced by the substituent at the 2-position. Electron-donating groups on the 2-aryl substituent enhance the reactivity, while electron-withdrawing groups can hinder or prevent the reaction. scispace.com Other nucleophiles that have been successfully employed in the ring-opening of 2-oxazolines include thiophenols, thiols, and phenols. umich.eduscispace.com
Hydrolytic Cleavage of the Oxazoline Ring
2-Oxazolines are generally unstable in aqueous media, whether acidic, neutral, or basic, and can undergo hydrolytic cleavage over time. researchgate.net The stability is dependent on factors such as pH and solubility in water. researchgate.net The generally accepted mechanism for the hydrolysis of 2-oxazolines involves the protonation of the nitrogen atom, forming an oxazolinium ion. This is followed by a nucleophilic attack of water. researchgate.net
For some sugar-derived oxazolines, hydrolysis in acidic media has been observed to proceed via C-O bond fission, resulting in an amide product. scispace.com The rate of hydrolysis is pH-dependent. scispace.com In the case of poly(2-oxazoline)s, both acidic and basic conditions can be used to achieve hydrolysis, yielding linear poly(ethylene imine). ugent.beresearchgate.net However, basic hydrolysis can sometimes lead to backbone degradation. ugent.be
Carbonylation Reactions of 2-Aryl-2-oxazolines
2-Aryl-2-oxazolines, including 2-phenyl-5-methyl-2-oxazoline, can undergo carbonylation reactions, which involve the insertion of a carbon monoxide (CO) molecule into the ring. This transformation provides a novel route to larger heterocyclic structures.
A notable example is the cobalt-catalyzed ring-expanding carbonylation of 2-aryl-2-oxazolines to produce 4,5-dihydro-1,3-oxazin-6-ones. acs.orgnih.govuni-rostock.de This reaction is thought to proceed through a mechanism involving cobalt radicals as the catalytically active species. acs.orgnih.gov The reaction is typically carried out under CO pressure in a solvent such as tetrahydrofuran (B95107) (THF). acs.org
Investigation of Substituent Effects on Reactivity
The substitution pattern on the 2-aryl-2-oxazoline substrate significantly impacts the reactivity and yield of the carbonylation reaction. acs.org Research has shown that substituents on the phenyl ring and at the C4 and C5 positions of the oxazoline ring influence the outcome of the reaction. acs.org
For example, in the cobalt-catalyzed carbonylation, the 5-methyl derivative of 2-phenyl-2-oxazoline (B1210687) was converted to the corresponding 4,5-dihydro-1,3-oxazin-6-one, although in a lower yield compared to the unsubstituted or 4-methyl and 5-phenyl derivatives. acs.org This suggests that steric and electronic factors of the substituents play a crucial role in the reaction's efficiency.
| Entry | Substrate | Product Yield (%) |
| 1 | 2-Phenyl-2-oxazoline | Not specified in provided text |
| 2 | 2-(p-Tolyl)-2-oxazoline | Not specified in provided text |
| 3 | 2-(p-Anisyl)-2-oxazoline | Not specified in provided text |
| 4 | 2-(p-Chlorophenyl)-2-oxazoline | Not specified in provided text |
| 5 | 2-(2-Thienyl)-2-oxazoline | Good to moderate |
| 6 | 2-(2-Furyl)-2-oxazoline | Good to moderate |
| 7 | 2-Phenyl-4-methyl-2-oxazoline | 56 |
| 8 | This compound | 8 |
| 9 | 2,5-Diphenyl-2-oxazoline | 52 |
| 10 | 2-Phenyl-5-phenyl-2-oxazoline | 83 |
| Table based on data from a study on cobalt-catalyzed carbonylation of 2-aryl-2-oxazolines. acs.org Yields were determined by 1H NMR, with isolated yields given in parentheses in the source material. |
Oxidative Aromatization to Corresponding Oxazoles
2-Oxazolines can be converted to their corresponding aromatic oxazole (B20620) counterparts through oxidative aromatization. rsc.orgresearchgate.net This transformation is a key step in the synthesis of many biologically active natural products. rsc.org
A variety of reagents have been employed for this oxidation, including manganese dioxide (MnO2), nickel peroxide, and a combination of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and bromotrichloromethane. rsc.orgresearchgate.net The choice of oxidizing agent can depend on the specific substrate and desired reaction conditions. For instance, a flow synthesis method has been developed for the oxidation of aryl-substituted oxazolines to oxazoles using a packed reactor containing commercial manganese dioxide at an elevated temperature. rsc.org
| Substrate (Oxazoline) | Product (Oxazole) | Isolated Yield (%) |
| 2-Phenyl-4,5-dihydrooxazole | 2-Phenyloxazole | 79 |
| 2-(4-Chlorophenyl)-4,5-dihydrooxazole | 2-(4-Chlorophenyl)oxazole | 72 |
| 2-(Pyridin-2-yl)-4,5-dihydrooxazole | 2-(Pyridin-2-yl)oxazole | 65 |
| 2-Styryl-4,5-dihydrooxazole | 2-Styryloxazole | 50 |
| Table based on data from a study on the flow oxidation of aryl-oxazolines using activated MnO2. rsc.org |
Derivatization and Functionalization of 2-Oxazoline Scaffolds
The 2-oxazoline ring can serve as a scaffold for further derivatization and functionalization, leading to a wide array of complex molecules. mdpi.comnih.gov These modifications can occur at various positions on the oxazoline ring or its substituents.
One strategy involves using the oxazoline group as a directing group for C-H activation and subsequent functionalization of an attached aromatic ring. whiterose.ac.ukacs.org For example, the oxazoline moiety can direct the rhodium-catalyzed C-H amidation of pyridine (B92270) scaffolds. whiterose.ac.uk Additionally, palladium-catalyzed carbonylation reactions can introduce functional groups at the ortho position of a 2-phenyloxazoline. acs.org
Furthermore, strategies such as scaffold hopping and intermediate derivatization have been employed to synthesize series of 2,5-diphenyl-1,3-oxazoline compounds with varying substituents at the 5-phenyl position for biological activity studies. nih.gov The derivatization of polymers containing pendant 2-oxazoline rings, such as poly(2-isopropenyl-2-oxazoline), allows for the introduction of various functional groups through addition reactions with carboxylic acids and thiols. mdpi.com
Amination and Alkylation Reactions
The 2-oxazoline ring, while generally stable, can participate in various chemical transformations, including amination and alkylation reactions, often under specific catalytic or reaction conditions. These reactions are crucial for modifying the structure and creating new functionalized molecules.
Alkylation Reactions
Alkylation of the 2-oxazoline ring typically occurs at the nitrogen atom, which acts as a nucleophile. This can lead to ring-opening or serve as an initiation step for polymerization.
Ring-Opening N-Alkylation: A notable transformation is the selective ring-opening N-alkylation of 2-oxazolines. beilstein-archives.orgbeilstein-journals.org Research has demonstrated an efficient method for this reaction using benzyl (B1604629) halides in the presence of potassium tert-butoxide (KOt-Bu) under basic conditions. beilstein-archives.orgbeilstein-journals.org While much of the detailed research uses 2-methyl-2-oxazoline (B73545) as a model substrate, the principles apply to the broader class of 2-substituted-2-oxazolines. In these reactions, KOt-Bu not only promotes the ring-opening N-alkylation but can also act as an oxygen donor. beilstein-archives.orgnih.gov The reaction proceeds through a nucleophilic substitution pathway. beilstein-archives.org The proposed mechanism begins with the formation of an iminium ether intermediate from the reaction of the 2-oxazoline with the alkyl halide. beilstein-journals.orgnih.gov This is followed by a second nucleophilic substitution on the nitrogen atom, leading to an ammonium (B1175870) intermediate which then rearranges to the final 2-aminoethyl acetate (B1210297) product. nih.gov
Various benzyl bromides, including those with electron-donating or withdrawing groups, have been successfully reacted with 2-methyl-2-oxazoline to produce tertiary amines in good yields (70-85%). beilstein-archives.org The reaction conditions and yields for model substrates are detailed in the table below.
| 2-Oxazoline Substrate | Alkylating Agent | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 2-methyl-2-oxazoline | Benzyl bromide | KOt-Bu | DMC | 50 | 16 | 85 | beilstein-archives.org |
| 2-methyl-2-oxazoline | 4-Methylbenzyl bromide | KOt-Bu | DMC | 50 | 16 | 81 | beilstein-archives.org |
| 2-methyl-2-oxazoline | 4-Fluorobenzyl bromide | KOt-Bu | DMC | 50 | 16 | 78 | beilstein-archives.org |
| 2-methyl-2-oxazoline | Allyl bromide | KOt-Bu | DMC | 50 | 16 | 70 | beilstein-archives.org |
| 2-methyl-2-oxazoline | Benzyl chloride | KOt-Bu / I₂ | DMC | 80 | 16 | 82 | nih.gov |
Initiation of Cationic Ring-Opening Polymerization (CROP): The alkylation of the endocyclic nitrogen atom is the key initiation step in the cationic ring-opening polymerization (CROP) of 2-oxazolines. ugent.be Electrophiles, such as alkyl sulfonates, react with the nitrogen to form a cationic oxazolinium species. ugent.be This initiation has been studied for various 2-substituted-2-oxazolines, including 2-phenyl-2-oxazoline (PhOx). ugent.be Kinetic investigations show that despite the lower nucleophilicity of PhOx compared to 2-alkyl-2-oxazolines, the alkylation is efficient, leading to fast initiation. ugent.be The reactivity of the initiator increases in the order of tosylate < nosylate (B8438820) < triflate. ugent.be Ethyl nosylate (EtONs), for instance, is a sufficiently fast initiator even for the less reactive 2-phenyl-2-oxazoline. ugent.be
Amination Reactions
Amination reactions involving the oxazoline moiety can be used to introduce nitrogen-containing functional groups, leading to complex heterocyclic structures.
Dearomatizing Amination of Phenolic Oxazolines: One significant amination pathway is the dearomative cyclization of phenols bearing a tethered oxazoline group. liverpool.ac.uk In these reactions, a nitrenium ion, generated from a precursor like an N-alkoxyamide using a hypervalent iodine reagent such as [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA), induces an intramolecular C-N bond formation. liverpool.ac.uk The electron-rich aromatic ring is attacked by the electrophilic nitrenium ion, leading to a spirocyclic dienone product. This type of oxidative amidation has been successfully applied to phenolic oxazolines. liverpool.ac.uk However, the success of the cyclization can be influenced by other functional groups present in the molecule. For example, a substrate containing a carbamate (B1207046) group showed a low yield, which was attributed to competitive reaction at the carbamate's carbonyl oxygen. liverpool.ac.uk
Applications of 2 Phenyl 5 Methyl 2 Oxazoline in Asymmetric Catalysis and Chiral Auxiliaries
Role as a Chiral Ligand in Metal-Catalyzed Asymmetric Transformations
Ligands containing the chiral 2-phenyl-5-methyl-2-oxazoline unit are among the most versatile and successful classes used in asymmetric catalysis. acs.org Their efficacy stems from their ability to form stable chelate complexes with a metal center, thereby creating a rigid and predictable chiral environment. This transfer of stereochemical information from the ligand to the catalyst's active site is fundamental to achieving high levels of enantioselectivity in product formation. nih.gov These ligands are frequently bidentate, combining the oxazoline (B21484) nitrogen with another donor atom, such as phosphorus in phosphinooxazolines (PHOX) or another nitrogen in bis(oxazolines) (BOX), to achieve high reactivity and selectivity. nih.govscispace.com
The design of chiral ligands based on the this compound scaffold is centered on creating a sterically and electronically defined pocket around the metal's active site. The stereochemical outcome of a catalyzed reaction is dictated by the precise three-dimensional arrangement of the ligand.
Modularity and Steric Influence : Oxazoline ligands are highly modular, meaning their components can be easily varied to fine-tune the catalyst's performance for a specific reaction. nih.gov The substituent at the C5 position (a methyl group in this case, originating from a chiral amino alcohol precursor) acts as a chiral directing group. Its steric bulk projects into a specific quadrant around the metal center, effectively blocking one face of the coordinated substrate from attack by a reagent. rameshrasappan.com The phenyl group at the C2 position also contributes to the steric environment, further shaping the chiral pocket and influencing substrate approach.
Electronic Effects in Bidentate Ligands : In many successful applications, the this compound moiety is incorporated into a larger, non-symmetrical P,N-ligand, such as a phosphinooxazoline (PHOX). scispace.com In these ligands, the nitrogen from the oxazoline ring and the phosphorus from the phosphine (B1218219) group bind to the metal. The significant difference in the trans-influence of phosphorus and nitrogen leads to an electronic differentiation between the two sides of the coordinated substrate, which can be a key factor in controlling regioselectivity and enantioselectivity, particularly in reactions like palladium-catalyzed allylic substitutions. scispace.com
Stereochemical Diversity : The accessibility of various amino acids as precursors allows for the creation of a diverse library of oxazoline ligands. nih.govfigshare.com This stereochemical diversity is crucial for optimizing catalysts, as subtle changes to the ligand backbone or substituents can lead to significant improvements in enantioselectivity for a given transformation. nih.govfigshare.com
The coordination of oxazoline-containing ligands to transition metals is central to their function as catalysts. The nitrogen atom of the oxazoline ring is the primary coordination site, forming a dative bond with the metal center. rameshrasappan.com In the case of widely used bidentate ligands like PHOX or BOX, the oxazoline nitrogen and a second heteroatom form a stable five- or six-membered chelate ring with the metal. nih.govresearchgate.net
This chelation imparts conformational rigidity to the resulting metal complex, which is essential for effective communication of chirality. rameshrasappan.com The geometry of the resulting complex—commonly square-planar, trigonal-bipyramidal, or octahedral—is determined by the metal's identity, its oxidation state, and the other coordinating species. rameshrasappan.com For example, palladium(II) complexes with PHOX ligands often adopt a square-planar geometry, which has been extensively studied in asymmetric allylic alkylation reactions. scispace.com The chiral substituents on the oxazoline ring are positioned in close proximity to the metal's active site, creating quadrants of space with varying steric hindrance that dictate the preferred trajectory for an incoming substrate or nucleophile. rameshrasappan.com
Ligands derived from the this compound framework have been successfully applied in a multitude of metal-catalyzed asymmetric reactions.
Asymmetric hydrogenation is a powerful method for producing enantiomerically pure compounds. Iridium and Ruthenium complexes featuring chiral P,N-ligands, such as those containing a phenyl-oxazoline unit, are highly effective catalysts for the hydrogenation of various unsaturated substrates. nih.govubc.ca These catalysts have demonstrated high efficiency and enantioselectivity for unfunctionalized alkenes, ketones, and imines. nih.govubc.canih.gov
Asymmetric cycloaddition reactions, such as the Diels-Alder reaction, are fundamental carbon-carbon bond-forming processes for the synthesis of complex cyclic molecules. Chiral bis(oxazoline) (BOX) ligand complexes with Lewis acidic metals like copper(II) and magnesium(II) are highly effective catalysts for these transformations. nih.gov The catalyst coordinates to the dienophile, lowering its LUMO energy and shielding one of its prochiral faces, thereby directing the approach of the diene to afford the product with high enantioselectivity. nih.gov These principles have also been extended to other cycloadditions, including highly enantioselective intermolecular [5+2] cycloadditions of pyrylium (B1242799) ion intermediates. nih.gov
The enantioselective addition of nucleophiles to the carbonyl group is a classic transformation in organic synthesis. Catalysts bearing oxazoline ligands have been developed to control the stereochemistry of these additions with great success. For instance, chromium complexes of tridentate oxazoline-derived ligands promote the addition of allylic halides to aldehydes with high enantioselectivity. nih.govfigshare.com Similarly, palladium complexes of PHOX ligands are benchmark catalysts for asymmetric allylic alkylations, where a nucleophile adds to an allylic system, often involving a carbonyl-containing nucleophile like dimethyl malonate. scispace.com
Specific Catalytic Applications
Cross-Coupling Reactions
The 2-oxazoline motif is a critical component in a class of ligands known as phosphine-oxazolines (PHOX ligands), which are highly effective in asymmetric cross-coupling reactions. In these applications, the this compound moiety serves as the chiral-directing part of the bidentate P,N-ligand. These ligands coordinate with a metal center, typically palladium, to create a chiral catalytic environment.
This chiral environment is crucial for differentiating between enantiotopic faces of the substrate, leading to high enantioselectivity in the product. A notable application is in palladium-catalyzed asymmetric allylic alkylation (AAA) reactions. nih.gov The stereochemical outcome of the reaction is influenced by the steric and electronic properties of the substituents on the oxazoline ring. The phenyl group at the 2-position and the methyl group at the 5-position of the oxazoline ring play a key role in creating a well-defined chiral pocket around the metal center, which dictates the stereoselective formation of the new carbon-carbon bond. nih.gov
Furthermore, the oxazoline group itself can function as a directing group in C-H functionalization reactions, a modern subset of cross-coupling. For instance, 2-phenyl-oxazoline derivatives can direct the regioselective alkoxylation of C-H bonds at the ortho-position of the phenyl ring in a palladium-catalyzed process. nih.gov This demonstrates the versatility of the oxazoline moiety beyond its role in traditional cross-coupling catalysis.
| Reaction Type | Catalyst/Ligand System | Role of Oxazoline | Representative Outcome |
| Asymmetric Allylic Alkylation | Pd / PHOX Ligand | Chiral directing component of the ligand | High enantioselectivity (e.g., up to 92% ee) nih.gov |
| C-H Alkoxylation | Pd(OAc)₂ | Removable directing group | Highly regioselective ortho-alkoxylation nih.gov |
Utilization as a Chiral Auxiliary in Organic Synthesis
Beyond its role in ligands for catalysis, this compound and related chiral oxazolines serve as effective chiral auxiliaries. mdpi.comnih.gov A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary can be removed and often recovered for reuse. The rigidity of the oxazoline ring and the defined spatial orientation of its substituents provide a powerful tool for stereocontrol. nih.gov
Diastereoselective Alkylation and Michael Addition Reactions
Chiral oxazoline auxiliaries, particularly those derived from readily available amino alcohols, are extensively used to direct diastereoselective alkylation and Michael addition reactions. While much of the foundational work has been done with related oxazolidinone auxiliaries, the principles of stereochemical control are directly applicable. williams.eduresearchgate.net
In a typical alkylation sequence, a carboxylic acid is first coupled to the chiral amino alcohol precursor to form an N-acyl derivative, which is then cyclized to the this compound system (or more commonly, an oxazolidinone). Deprotonation of the α-carbon of the acyl group with a strong base generates a chiral enolate. The chiral auxiliary, with its bulky phenyl and methyl groups, effectively shields one face of the enolate. Consequently, an incoming electrophile, such as an alkyl halide, can only approach from the less sterically hindered face, resulting in the formation of one diastereomer in significant excess. williams.edu
Similarly, in Michael additions, the chiral auxiliary directs the conjugate addition of a nucleophile to an α,β-unsaturated system. For example, N-enoyl derivatives of chiral oxazolidinones react with nucleophiles with high diastereoselectivity. nih.gov The auxiliary dictates the conformation of the enoyl moiety, exposing one of its diastereotopic faces to nucleophilic attack. The phenyl group at the 4-position of related oxazolidinones has been shown to be crucial in establishing this facial bias. nih.gov After the reaction, the auxiliary can be hydrolytically cleaved to reveal the chiral product.
| Reaction | Chiral Auxiliary System | Key Principle | Typical Diastereomeric Excess (de) |
| Alkylation | N-Acyl Oxazolidinone | Steric shielding of one enolate face | >98% williams.edu |
| Michael Addition | N-Enoyl Oxazolidinone | Conformational locking and facial bias | High diastereoselectivity nih.gov |
Solid-Phase Asymmetric Synthesis Methodologies
The principles of oxazoline-mediated asymmetric synthesis have been extended to solid-phase methodologies. This approach involves anchoring the chiral auxiliary or a ligand containing the oxazoline moiety to a solid support, such as a polystyrene resin. diva-portal.org This immobilization offers significant practical advantages, including the simplification of product purification and the potential for catalyst/auxiliary recycling.
Enantioselective Synthesis of Carboxylic and Amino Acids
The connection between chiral oxazolines and amino acids is fundamental, as chiral amino alcohols, the precursors to oxazolines, are often derived from amino acids. mdpi.comnih.gov This relationship is exploited in the enantioselective synthesis of novel or unnatural carboxylic and amino acids. The diastereoselective alkylation reactions guided by chiral auxiliaries, as described previously, are a primary method for producing α-substituted and α,α-disubstituted carboxylic acids with high enantiomeric purity. williams.edu
Once the desired alkylation is achieved on the N-acyl oxazoline (or oxazolidinone) substrate, the auxiliary is cleaved under acidic or basic conditions to yield the enantiomerically enriched carboxylic acid. This strategy provides a reliable and predictable route to a wide range of chiral carboxylic acids.
This methodology is also a cornerstone for the synthesis of non-proteinogenic amino acids, which are crucial components in medicinal chemistry and peptide design. nih.gov By using an appropriate starting material, such as a glycine-derived Schiff base complexed to a metal, and reacting it with electrophiles under the influence of a chiral ligand (which can contain an oxazoline moiety), various tailor-made amino acids can be synthesized with excellent stereocontrol. nih.gov The synthesis of oxazolines from amino alcohols and carboxylic acids is a common and efficient process, making them valuable intermediates and building blocks in these synthetic routes. nih.govresearchgate.net
Polymerization of 2 Phenyl 2 Oxazoline Via Cationic Ring Opening Polymerization Crop
Mechanistic Investigations of 2-Oxazoline CROP
The CROP of 2-oxazolines, including 2-phenyl-2-oxazoline (B1210687), proceeds through a chain-growth mechanism involving initiation, propagation, and termination steps. mdpi.com The driving force for this polymerization is the isomerization of the cyclic imino ether to the thermodynamically more stable tertiary amide structure in the resulting polymer. nih.gov
Initiation Mechanisms and Active Species Formation
The initiation of CROP is achieved by an electrophilic agent that attacks the nitrogen atom of the 2-oxazoline ring, leading to the formation of an oxazolinium cation. ugent.be This process is typically an exothermic reaction. mdpi.com A variety of initiators can be used, including organic and inorganic Lewis acids, alkylating agents like alkyl halides, tosylates, and triflates. mdpi.comnih.gov Methyl tosylate is a commonly used and well-regarded initiator due to its high chemical and physical stability. mdpi.com
The formation of the active species, the oxazolinium cation, is a crucial step. An equilibrium often exists between the covalent and the cationic (ionic) forms of the propagating species. nih.govresearchgate.net The position of this equilibrium is influenced by several factors, including the nature of the initiator's counterion, the monomer structure, the solvent polarity, and the temperature. nih.govresearchgate.net For instance, strong alkylating agents with good leaving groups like triflates, nosylates, tosylates, or iodides tend to shift the equilibrium towards the more reactive ionic species. researchgate.net In contrast, weaker alkylating agents with chloride or bromide leaving groups favor the less reactive covalent species, resulting in slower initiation and polymerization rates. researchgate.net The polarity of the solvent also plays a role; polar solvents can stabilize the cationic species through solvation, thereby accelerating the CROP reaction. nih.gov
Propagation Kinetics and Chain Growth Control
Propagation occurs through the nucleophilic attack of a monomer on the active oxazolinium species at the chain end. ugent.be This attack leads to the ring-opening of the monomer and its addition to the growing polymer chain. The rate of propagation is influenced by several factors, including the monomer's nucleophilicity, the reactivity of the cationic propagating species, and the reaction temperature. core.ac.ukacs.org
The structure of the monomer itself has a significant impact on the propagation rate constant (k_p). nih.gov Generally, the CROP of 2-aryl-2-oxazolines, like 2-phenyl-2-oxazoline, is slower than that of 2-alkyl-2-oxazolines. core.ac.uk This is attributed to the electronic effects of the phenyl group. Electron-withdrawing substituents on the phenyl ring can increase the reactivity of the cationic propagating species, leading to a slight increase in the polymerization rate. core.ac.uk Conversely, electron-donating substituents on the phenyl ring can stabilize the propagating carbocation, making it less susceptible to nucleophilic attack and thus decreasing the rate of propagation. rsc.org For instance, studies have shown that 2-phenyl-2-oxazoline polymerizes more rapidly than its para-fluoro derivative due to the electron-donating effect of the fluorine substituent stabilizing the propagating cation. rsc.org
Achieving control over chain growth is a key aspect of CROP, enabling the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions. google.com This is often achieved when the initiation is fast and quantitative. core.ac.uk The "living" nature of the polymerization, where termination and chain transfer reactions are minimized, allows for the production of well-defined polymer architectures, such as block copolymers. google.comugent.be
Influence of Initiator Structure and Counterions on Polymerization
The choice of initiator and its corresponding counterion significantly impacts the polymerization kinetics and the properties of the resulting polymer. ugent.be The reactivity of the initiator affects the rate of initiation. A slow initiation compared to propagation can lead to a broad molecular weight distribution. nih.gov For example, while ethyl tosylate (EtOTs) can be a slow initiator, ethyl nosylate (B8438820) (EtONs) has been shown to be sufficiently fast, even for the less reactive 2-phenyl-2-oxazoline. ugent.be
The counterion, which is the leaving group of the initiator, plays a crucial role in determining the equilibrium between the covalent and ionic propagating species. researchgate.net Counterions with low nucleophilicity, such as triflate (OTf⁻), nosylate (ONs⁻), and tosylate (OTs⁻), favor the formation of the more reactive cationic species, leading to faster polymerization rates. ugent.be The reactivity generally increases in the order of OTs⁻ < ONs⁻ < OTf⁻. ugent.be Conversely, more nucleophilic counterions like halides (Cl⁻, Br⁻, I⁻) can form a covalent bond with the propagating cation, leading to a dormant or less reactive species and thus a slower polymerization. researchgate.net The effect of the counterion can also be influenced by the structure of the initiating group. For instance, with a benzyl (B1604629) initiator, the polymerization rate of 2-phenyl-2-oxazoline was found to be dependent on the halide counterion, while with an acetyl initiator, the halide did not significantly affect the polymerization profile. researchgate.net
| Initiator System | Monomer | Key Finding |
| Alkyl Sulfonates (tosylate, nosylate, triflate) | 2-ethyl-2-oxazoline, 2-methyl-2-oxazoline (B73545), 2-phenyl-2-oxazoline | Reactivity increases in the order: tosylate < nosylate < triflate. EtONs is a fast initiator for 2-phenyl-2-oxazoline. ugent.be |
| Benzyl Halides (Cl⁻, Br⁻, I⁻, OTs⁻) | 2-ethyl-2-oxazoline, 2-phenyl-2-oxazoline | Polymerization rate is affected by the basicity of the leaving group, which influences the covalent/cationic equilibrium. researchgate.net |
| Scandium triflate (Sc(OTf)₃) | 2-ethyl-2-oxazoline, 2-phenyl-2-oxazoline | Exhibits higher catalytic efficiency compared to methyl tosylate under identical conditions. rsc.org |
Side Reactions and Chain Transfer Phenomena
While CROP can proceed in a living manner, side reactions can occur, particularly under certain conditions. core.ac.uk These side reactions can affect the "living" character of the polymerization and lead to polymers with broader molecular weight distributions. core.ac.uk Chain transfer reactions, such as β-elimination, and coupling reactions have been reported. core.ac.uk These become more significant when targeting high molecular weight polymers. core.ac.uk
Chain transfer to the monomer is a potential side reaction that can limit the achievable molecular weight. ugent.be Termination reactions can also occur, for example, through the nucleophilic attack of a terminating agent or impurities on the active chain end. mdpi.comcore.ac.uk Strong nucleophiles like methanolic potassium hydroxide (B78521) or amines are often used intentionally to terminate the polymerization and can introduce specific end-group functionalities. core.ac.uk However, unintended termination can occur, for instance, by water, which acts as a weaker nucleophile. core.ac.uk For some monomers, like 2-isopropenyl-2-oxazoline, the side-chain functionality can induce significant chain transfer and termination, making controlled polymerization challenging. researchgate.net In the polymerization of 2-ethylthio-2-oxazoline, chain-terminating side reactions were observed after prolonged heating at high monomer conversions. nih.gov
Synthesis and Characterization of Poly(2-phenyl-2-oxazoline) Homopolymers
Poly(2-phenyl-2-oxazoline) (PPhOx) is a hydrophobic polymer that can be synthesized through the CROP of 2-phenyl-2-oxazoline. nih.govacs.org The synthesis is typically carried out under inert conditions to minimize side reactions. google.com Microwave irradiation has been shown to significantly accelerate the polymerization of 2-phenyl-2-oxazoline while maintaining the living character of the reaction. researchgate.netnih.gov
Characterization of the resulting homopolymers is crucial to confirm their structure, molecular weight, and thermal properties. Techniques such as ¹H NMR and FTIR spectroscopy are used to verify the polymer structure. nih.govacs.org Size exclusion chromatography (SEC) is employed to determine the molecular weight and dispersity (Đ), which is a measure of the breadth of the molecular weight distribution. nih.gov Thermal properties, such as the glass transition temperature (T_g) and decomposition temperature, are typically analyzed using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), respectively. nih.govacs.org PPhOx generally exhibits a higher glass transition temperature compared to its aliphatic counterparts due to the rigid phenyl side chains. nih.gov
| Polymer | Molecular Weight (Da) | Dispersity (Đ) | Glass Transition Temperature (T_g) (°C) | Decomposition Temperature (°C) |
| PEOZ-co-PPhOZ (25:75) | ~5000 | Low | 84 | 328-383 |
| PPhOx | - | < 1.30 | - | > 300 |
Data compiled from various copolymer systems containing 2-phenyl-2-oxazoline. nih.govresearchgate.net
Controlled and Living Polymerization Aspects
The CROP of 2-phenyl-2-oxazoline can be conducted in a controlled and living manner, which is essential for the synthesis of well-defined polymers. researchgate.netcam.ac.uk The living nature of the polymerization is evidenced by several key observations: a linear increase in the number-average molecular weight (M_n) with monomer conversion, a linear first-order kinetic plot of monomer consumption, and the formation of polymers with narrow molecular weight distributions (low Đ values). nih.govresearchgate.net
This control allows for the synthesis of polymers with predictable chain lengths and the ability to create more complex architectures, such as block copolymers, by sequential monomer addition. mdpi.comresearchgate.net For example, amphiphilic block copolymers of poly(2-ethyl-2-oxazoline)-block-poly(2-phenyl-2-oxazoline) have been synthesized, where the hydrophobic PPhOx block length can be precisely controlled. researchgate.net The living character is preserved even under accelerated conditions like microwave heating. researchgate.netresearchgate.net However, achieving a truly living polymerization requires careful control of reaction conditions, including the purity of reagents and the exclusion of terminating agents like water. google.com
Copolymerization Strategies with 2-Phenyl-2-oxazoline Monomers
The cationic ring-opening polymerization (CROP) of 2-oxazolines is a robust method for creating well-defined polymers. rsc.org Copolymerization, in particular, allows for the synthesis of materials with tailored properties by combining different monomers. The copolymerization of various 2-substituted-2-oxazolines, such as 2-phenyl-2-oxazoline with monomers like 2-methyl-2-oxazoline or 2-ethyl-2-oxazoline, can result in copolymers with architectures ranging from block to gradient and random, depending on the reaction conditions and monomer reactivity. rsc.org
The reactivity of the monomers plays a crucial role in determining the final copolymer structure. For instance, studies have shown that in the copolymerization of 2-phenyl-2-oxazoline with other 2-alkyl-2-oxazolines, the relative nucleophilicity of the monomers dictates their incorporation rate into the polymer chain. rsc.org This understanding is fundamental for controlling the synthesis of complex polymer structures. rsc.org
Synthesis of Block Copolymers and Multiblock Architectures
Block copolymers are a significant class of polymers synthesized via the living CROP of 2-oxazolines. These structures are typically achieved through the sequential addition of different monomers to the living polymer chain. researchgate.netnih.gov This method allows for the creation of well-defined block and multiblock architectures with controlled segment lengths and narrow molecular weight distributions. nih.govacs.org
For example, diblock copolymers of poly(2-ethyl-2-oxazoline)-block-poly(2-phenyl-2-oxazoline) have been successfully synthesized. researchgate.net In a typical synthesis, the polymerization of one monomer is initiated, and after its complete consumption, the second monomer is added to the living polymer chain, leading to the formation of a diblock copolymer. researchgate.netnih.gov This technique has also been extended to create more complex architectures, such as ABA and BAB triblock copolymers. researchgate.net
Metallocene-mediated CROP has also been employed to synthesize a variety of block copolymers, including PPhOx-b-PMeOx, by the sequential addition of 2-phenyl-2-oxazoline (PhOx) and 2-methyl-2-oxazoline (MeOx) monomers. rsc.orgresearchgate.net This approach has also been used to prepare triblock terpolymers. researchgate.net
Table 1: Examples of Block Copolymers Synthesized with 2-Phenyl-2-oxazoline
| Copolymer Architecture | Monomers Used | Polymerization Method | Reference |
|---|---|---|---|
| Diblock | 2-ethyl-2-oxazoline, 2-phenyl-2-oxazoline | Living Cationic Polymerization | researchgate.net |
| Diblock | 2-methyl-2-oxazoline, 2-phenyl-2-oxazoline | Metallocene-mediated CROP | rsc.org |
Sequential Monomer Addition and Copolymer Composition Control
The living nature of CROP is key to the precise control over copolymer composition and architecture through sequential monomer addition. nih.gov By controlling the order and timing of monomer addition, chemists can dictate the sequence of the blocks within the polymer chain. researchgate.netresearchgate.net
The synthesis of block copolymers such as PPhOx-b-PMeOx is a clear demonstration of this control. rsc.org The process involves polymerizing one monomer to completion before introducing the next, ensuring the formation of distinct blocks. rsc.orgrsc.org Monitoring the reaction via techniques like Size Exclusion Chromatography (SEC) allows for confirmation of the chain extension and the successful formation of the block copolymer, as indicated by a clear shift in retention time and the maintenance of a low dispersity (Đ). nih.gov
This level of control is crucial for designing amphiphilic block copolymers, where hydrophilic and hydrophobic segments are precisely arranged to drive self-assembly into various nanostructures in aqueous solutions. researchgate.netacs.org The properties of these assemblies are highly dependent on the hydrophilic-hydrophobic balance, which is directly controlled by the length of each block. researchgate.net
Random and Gradient Copolymer Formations
Besides block copolymers, CROP can also yield random and gradient copolymers, depending on the relative reactivity of the comonomers. rsc.orgrsc.org When monomers with similar reactivity are polymerized simultaneously, a random copolymer is typically formed. rsc.org
However, if the comonomers have different reactivities, a gradient copolymer is produced. In such cases, the more reactive monomer is incorporated into the polymer chain at a higher rate initially, and as its concentration decreases, the less reactive monomer is incorporated more frequently. rsc.org This results in a gradual change in composition along the polymer chain. For example, the copolymerization of 2-nonyl-2-oxazoline with 2-methyl-2-oxazoline leads to gradient copolymers due to their differing reactivities. rsc.org
The synthesis of gradient copolymers of 2-methyl-2-oxazoline and 2-phenyl-2-oxazoline has been reported, where the difference in monomer reactivity leads to a "pseudo-diblock" or gradient structure. researchgate.net These gradient copolymers have shown interesting self-assembly properties and have been investigated as potential nanocarriers for drug delivery. researchgate.netresearchgate.netmdpi.com In-situ ¹H NMR spectroscopy has proven to be a powerful tool for studying the copolymerization kinetics and understanding the evolution of the copolymer chain's sequential structure. rsc.org
Table 2: Types of Copolymers Formed from 2-Oxazoline Monomers
| Copolymer Type | Monomer Reactivity | Resulting Structure | Reference |
|---|---|---|---|
| Random | Similar | Monomers are randomly distributed along the chain. | rsc.org |
| Gradient | Different | Composition changes gradually along the chain. | rsc.orgresearchgate.net |
Advanced Polymerization Techniques
To enhance the efficiency and control of the CROP of 2-oxazolines, advanced polymerization techniques have been developed. These methods aim to accelerate the reaction rates while preserving the living character of the polymerization, enabling the synthesis of well-defined polymers in a more efficient manner.
Microwave-Accelerated Cationic Ring-Opening Polymerization
Microwave-assisted polymerization has emerged as a powerful technique to significantly accelerate the CROP of 2-oxazolines. acs.orgresearchgate.net This method utilizes microwave irradiation to heat the reaction mixture, leading to a substantial enhancement in reaction rates compared to conventional thermal heating. researchgate.net Importantly, the living character of the polymerization is maintained, allowing for the synthesis of polymers with narrow molecular weight distributions and controlled architectures. researchgate.netnih.gov
The polymerization of 2-phenyl-2-oxazoline under microwave conditions has been shown to be a rapid and more environmentally friendly alternative to classical methods. researchgate.net For instance, polymerizations can be conducted at the boiling temperature of solvents like butyronitrile (B89842) (123 °C), achieving high conversions in a fraction of the time required for conventional heating. researchgate.net This technique has been successfully applied to synthesize a library of triblock copolymers from monomers including 2-methyl-, 2-ethyl-, 2-nonyl-, and 2-phenyl-2-oxazoline in a single-mode microwave reactor. acs.orgacs.orgcolab.ws The resulting polymers exhibited narrow molecular weight distributions and compositions close to the targeted monomer ratios. acs.org
Kinetic investigations have also been performed under microwave irradiation to systematically study the influence of initiators and monomer structure on the polymerization rate. ugent.be These studies provide valuable insights for designing and optimizing the synthesis of various poly(2-oxazoline) copolymers. ugent.be
Table 3: Comparison of Conventional vs. Microwave-Assisted CROP of 2-Phenyl-2-oxazoline
| Parameter | Conventional Heating | Microwave-Assisted CROP | Reference |
|---|---|---|---|
| Reaction Time | Significantly longer | Greatly reduced | researchgate.net |
| Living Character | Maintained | Maintained | researchgate.net |
| Efficiency | Lower | Higher, more environmentally friendly | researchgate.net |
| Applications | Synthesis of various poly(2-oxazoline)s | Rapid synthesis of homo- and copolymers, including complex architectures like triblock copolymers | acs.orgresearchgate.net |
Spectroscopic and Structural Characterization Methodologies for 2 Phenyl 5 Methyl 2 Oxazoline
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the analysis of 2-Phenyl-5-methyl-2-oxazoline, providing profound insights into its structure, reactivity, and purity.
Structural Elucidation and Confirmation (¹H, ¹³C NMR)
The primary structure of this compound is unequivocally confirmed using ¹H and ¹³C NMR spectroscopy. The chemical shifts (δ) in the spectra are indicative of the electronic environment of each nucleus, and the coupling patterns in ¹H NMR reveal the connectivity of adjacent protons.
In the ¹H NMR spectrum, the aromatic protons of the phenyl group typically appear as a multiplet in the range of δ 7.3-8.0 ppm. The protons on the oxazoline (B21484) ring exhibit characteristic signals: the methine proton at the 5-position (CH) appears as a multiplet, while the two diastereotopic protons at the 4-position (CH₂) present as distinct signals, often as doublets of doublets, due to both geminal and vicinal coupling. The methyl group (CH₃) at the 5-position gives rise to a doublet in the aliphatic region of the spectrum. rsc.org
For the closely related compound 5-methyl-2-phenyl-4,5-dihydrooxazole , specific ¹H NMR shifts have been reported in CDCl₃ as follows: aromatic protons at δ 7.86 (d, 2H), 7.54 (d, 1H), and 7.37 (d, 2H); the methine proton (CH) at δ 4.70–4.85 (m, 1H); the methylene (B1212753) protons (CH₂) at δ 4.05 (dd, 1H) and 3.52 (dd, 1H); and the methyl protons (CH₃) at δ 1.37 (d, 3H). rsc.org
| Proton Type | ¹H Chemical Shift (δ, ppm) for 5-methyl-2-phenyl-4,5-dihydrooxazole rsc.org | Carbon Type | ¹³C Chemical Shift (δ, ppm) for 5-methyl-2-(pyridin-3-yl)-4,5-dihydrooxazole rsc.org |
| Aromatic (Ar-H) | 7.37 - 7.86 (m) | C=N | 162.0 (approx.) |
| C5-H | 4.70 - 4.85 (m) | Aromatic (Ar-C) | 123.1 - 149.3 |
| C4-H₂ | 3.52 (dd), 4.05 (dd) | C5 | 74.2 |
| C5-CH₃ | 1.37 (d) | C4 | 62.0 |
| C5-CH₃ | 21.3 |
Note: ¹³C data for the exact title compound is not specified in the provided sources; data for a close analog is presented for reference.
Reaction Monitoring and Kinetic Studies (in situ ¹H NMR)
In situ ¹H NMR spectroscopy is a powerful technique for monitoring the progress of chemical reactions involving this compound in real-time, directly within the NMR tube. rsc.orgresearchgate.net This method is particularly valuable for kinetic studies, such as in the cationic ring-opening polymerization (CROP) of 2-oxazolines. researchgate.netrsc.org
During polymerization, the characteristic signals of the monomer's oxazoline ring protons decrease in intensity, while new signals corresponding to the repeating units of the resulting polymer appear. rsc.org For instance, the depletion of the monomer can be quantified by integrating the signals of the protons on positions 4 and 5 of the oxazoline ring over time. rsc.org This allows for the determination of reaction rates and kinetic parameters. researchgate.netnih.gov The use of in situ NMR provides detailed insights into the build-up and composition of polymer chains, revealing how factors like monomer structure and concentration affect the microstructure of the final polymer. rsc.orgresearchgate.netnih.gov
Enantiomeric Purity Determination (e.g., using Chiral Shift Reagents)
When this compound is prepared in an enantiomerically enriched or pure form, NMR spectroscopy can be used to determine its enantiomeric purity. This is achieved by adding a chiral auxiliary to the NMR sample, which interacts with the enantiomers to form diastereomeric complexes. These diastereomers are no longer mirror images and will exhibit different NMR spectra.
Chiral Lanthanide Shift Reagents (CLSRs), such as tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato]europium(III) (Eu(hfc)₃) or tris[D,D-dicampholylmethanato]europium(III) (Eu(dcm)₃), are commonly used. tandfonline.comlibretexts.orgharvard.edu The CLSR coordinates to a basic site on the oxazoline, typically the nitrogen atom, forming transient diastereomeric complexes with the two enantiomers. tandfonline.com This interaction induces different chemical shifts (enantiomeric shift difference, ΔΔδ) for corresponding protons in the two enantiomers, allowing for their distinct signals to be resolved and integrated to quantify the enantiomeric excess (ee). tandfonline.comlibretexts.org For chiral oxazolines, significant enantiomeric shift differences are often observed for the protons of the substituent groups on the chiral centers of the ring. tandfonline.com
Vibrational Spectroscopy (FT-IR)
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation. The spectrum displays characteristic absorption bands corresponding to the vibrational modes of specific bonds.
Key vibrational bands for the oxazoline structure include:
C=N Stretch: A strong absorption band typically appears in the region of 1630-1685 cm⁻¹. For related 2-phenyl-2-oxazolines, this peak is often observed around 1645-1652 cm⁻¹. rsc.orgscispace.com
C-O-C Stretch: Asymmetric and symmetric stretching vibrations of the ether linkage within the ring are found in the fingerprint region, usually around 1000-1200 cm⁻¹.
Aromatic C=C Stretch: The phenyl group gives rise to several absorptions in the 1450-1600 cm⁻¹ region.
C-H Stretch: Aliphatic C-H stretching from the methyl and methylene groups on the ring appears just below 3000 cm⁻¹, while aromatic C-H stretching is typically observed just above 3000 cm⁻¹.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) rsc.orgscispace.commdpi.comresearchgate.net |
| Aromatic C-H Stretch | ~3000 - 3100 |
| Aliphatic C-H Stretch | ~2850 - 3000 |
| C=N Imine Stretch | ~1630 - 1685 |
| Aromatic C=C Stretch | ~1450 - 1600 |
| C-O-C Asymmetric Stretch | ~1100 - 1200 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive information about the three-dimensional structure of this compound in the solid state, including precise bond lengths, bond angles, and conformational details. While the specific crystal structure for this compound was not found in the provided search results, data from closely related compounds such as 4,4-bis(hydroxymethyl)-2-phenyl-2-oxazoline and a lithium complex of 4,4-dimethyl-2-phenyl-2-oxazoline offer valuable structural insights. researchgate.netmdpi.comiucr.org
These studies reveal that the five-membered oxazoline ring is generally planar or adopts a slight envelope conformation. mdpi.com The bond lengths are consistent with their expected values, for example, in 4,4-bis(hydroxymethyl)-2-phenyl-2-oxazoline, the C=N bond length is 1.269 Å and the C-N single bond length is 1.480 Å. mdpi.com The phenyl ring is typically planar and its orientation relative to the oxazoline ring is a key structural feature. mdpi.comiucr.org The crystal packing is determined by intermolecular forces such as hydrogen bonds and π-π stacking interactions between phenyl rings of adjacent molecules. researchgate.netmdpi.com
| Structural Parameter | Value for 4,4-bis(hydroxymethyl)-2-phenyl-2-oxazoline mdpi.com |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| C=N Bond Length | 1.269 Å |
| C-N Bond Length | 1.480 Å |
| Ring Conformation | Envelope |
Chromatographic Techniques (HPLC) for Diastereomer Separation
High-Performance Liquid Chromatography (HPLC) is a crucial technique for the analysis and purification of chiral compounds like this compound. When dealing with a racemic mixture, HPLC can be used to separate the enantiomers, often after converting them into diastereomers. tandfonline.comnih.gov
The common strategy involves reacting the racemic oxazoline with a chiral derivatizing agent, such as (+)-(R)-α-methylbenzyl isocyanate, to form a mixture of diastereomers. tandfonline.com Since diastereomers have different physical properties, they can be separated using a standard, non-chiral HPLC column (e.g., a reversed-phase C18 or normal-phase silica (B1680970) gel column). tandfonline.comnih.gov The separated diastereomers can then be collected, and the chiral auxiliary can be cleaved to yield the pure enantiomers of the original oxazoline. This method is not only used for preparative separation but also for analytical purposes to determine the enantiomeric composition of a sample. tandfonline.com
Molar Mass Determination for Poly(2-oxazoline)s (Gel Permeation Chromatography, GPC)
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable analytical technique for determining the molar mass distribution of polymers. rsc.org The principle of GPC is based on separating molecules according to their hydrodynamic volume in solution. The instrument consists of a column packed with a porous gel; larger molecules cannot enter the pores and thus elute faster, while smaller molecules penetrate the pores to varying extents and have a longer elution time. acs.org This process allows for the determination of several key parameters, including the number-average molar mass (Mₙ), weight-average molar mass (Mₙ), and dispersity (Đ), which is the ratio of Mₙ to Mₙ (Đ = Mₙ/Mₙ) and indicates the breadth of the molar mass distribution. researchgate.net
For poly(2-oxazoline)s (POx), GPC is a standard characterization method used to confirm the success and control of the living cationic ring-opening polymerization (CROP). rsc.org CROP is known for producing well-defined polymers with controlled architectures and narrow molar mass distributions. rsc.orgmdpi.com The experimental molar mass and dispersity values for synthesized POx are typically determined by GPC using a calibration curve constructed from polymer standards, such as poly(methyl methacrylate) (PMMA) or polystyrene. acs.orgnih.gov It is important to note that the hydrodynamic volume of POx can differ from that of the calibration standards, which may lead to discrepancies between theoretical and experimentally determined molar mass values. acs.org
The choice of eluent is critical for accurate GPC analysis. Common solvent systems for poly(2-oxazoline)s include N,N-dimethylformamide (DMF) with additives like lithium bromide (LiBr) or lithium chloride (LiCl), or chloroform (B151607) (CHCl₃) with triethylamine (B128534) (TEA). acs.orgnih.gov These additives help to suppress aggregation and interactions between the polymer and the column packing material, ensuring separation is based solely on hydrodynamic volume. For instance, GPC measurements have been performed using DMF with 0.005 M LiCl or THF with 2% TEA as the mobile phase. acs.orgnih.gov Researchers have successfully characterized a variety of poly(2-oxazoline)s using GPC, including copolymers of 2-isopropyl-2-oxazoline (B83612) and 2-n-propyl-2-oxazoline, confirming dispersity values (Đ) of less than 1.32. mdpi.com Similarly, the synthesis of amphiphilic core cross-linked star polymers based on poly(2-methyl-2-oxazoline) was verified by GPC, demonstrating the utility of this technique for complex polymer architectures. nih.gov
Below is a table summarizing typical GPC data for various poly(2-oxazoline)s synthesized via CROP, illustrating the controlled nature of the polymerization.
Table 1: Representative GPC Data for Various Poly(2-oxazoline)s
| Polymer System | Theoretical Mₙ ( g/mol ) | Experimental Mₙ ( g/mol ) | Dispersity (Đ) | GPC Eluent | Reference |
|---|---|---|---|---|---|
| Poly(2-isopropyl-2-oxazoline) | 15,000 | 12,600 | 1.25 | Not Specified | mdpi.com |
| Poly(2-isopropyl-2-oxazoline) | 30,000 | 25,100 | 1.32 | Not Specified | mdpi.com |
| P(iPrOx-co-nPrOx) Copolymer | 8,000 | 7,600 | 1.21 | Not Specified | mdpi.com |
| P(iPrOx-co-nPrOx) Copolymer | 40,000 | 38,500 | 1.29 | Not Specified | mdpi.com |
| Poly(2-methyl-2-oxazoline) Arm | 8,400 | Not Reported | <1.4 | DCM | nih.gov |
| P(MeOx)-b-P(PhBisOx-cl/co-ButOx) | Not Applicable | Not Reported | 1.23 | DMF + LiCl | nih.gov |
This table is interactive. Column headers can be used to sort the data.
Small-Angle X-ray Scattering (SAXS) for Microstructural Analysis
Small-Angle X-ray Scattering (SAXS) is a powerful, non-destructive analytical technique used to investigate nanoscale structural details of materials, typically in the size range of 1 to 100 nanometers. The method involves directing a collimated beam of X-rays at a sample and measuring the intensity of the scattered X-rays at very small angles (typically < 5°). The resulting scattering pattern provides information about the size, shape, and arrangement of nanoscale features, such as particles, micelles, or microdomains within a material. researchgate.netacs.org
In the context of poly(2-oxazoline)s, SAXS is particularly valuable for characterizing the self-assembled structures of amphiphilic block copolymers in solution. acs.org For instance, copolymers containing a hydrophilic block, such as poly(2-methyl-2-oxazoline), and a hydrophobic block, like poly(2-phenyl-2-oxazoline), can form micelles in a selective solvent like water. acs.org These micelles typically consist of a dense core formed by the hydrophobic blocks, shielded from the aqueous environment by a corona of the hydrophilic blocks. acs.orgresearchgate.net
Furthermore, SAXS can be used to study the microstructural changes in more complex systems like amphiphilic polymer conetworks (APCNs). In one study, APCNs composed of hydrophobic poly(2-ethylhexyl acrylate) crosslinked by hydrophilic poly(2-methyl-2-oxazoline) were analyzed in both dry and swollen states using SAXS. researchgate.net The results demonstrated that the structural changes upon swelling were highly dependent on the network topology and the nature of the solvent. researchgate.net
The following table presents representative microstructural data obtained from SAXS analysis of self-assembled poly(2-oxazoline) copolymer systems.
This table is interactive. Column headers can be used to sort the data.
Computational and Theoretical Investigations of 2 Phenyl 5 Methyl 2 Oxazoline
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) has become a standard method for investigating the molecular and electronic structures of oxazoline-containing compounds. researchgate.netnih.gov DFT calculations are used to optimize molecular geometries, predict vibrational frequencies, and analyze frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding reactivity. researchgate.net
In studies of related 2-phenyl-2-oxazoline (B1210687) systems, DFT has been effectively used to probe the nature of intramolecular interactions. For instance, in organotin compounds featuring a 2-phenyl-2-oxazoline moiety, DFT calculations helped to elucidate the geometry and strength of dative Sn–N bonds, revealing a distorted trigonal bipyramidal geometry around the tin atom. mdpi.comresearchgate.net These studies compare different DFT methods to determine the most accurate functional for predicting solid-state geometries. researchgate.net The calculated geometries often show excellent agreement with data obtained from X-ray crystallography. researchgate.netresearchgate.net
Furthermore, DFT is employed to understand reactivity and the mechanisms of complex formation. nih.gov By analyzing the electron-withdrawing or donating effects of substituents on the oxazoline (B21484) or phenyl ring, researchers can predict how the molecule will interact with other species, such as metal centers in catalysis. nih.gov The analysis of molecular electrostatic potential surfaces, also derived from DFT, helps to identify electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. researchgate.net
| Computational Method | Application | Predicted Properties | Relevant Findings |
| DFT (B3LYP) | Geometry Optimization & Electronic Structure | Bond lengths, bond angles, dihedral angles, HOMO/LUMO energies, Mulliken charges. | Optimized geometries reproduce crystal structures well; provides insight into electronic distribution and reactivity sites. researchgate.netnih.gov |
| DFT/GIAO | NMR Chemical Shift Calculation | 13C, 15N, and 1H NMR chemical shifts. | Correlates chemical shifts with electronic densities and substituent effects. acs.org |
| TD-DFT | Electronic Transitions | UV-Vis absorption spectra. | Explains the intensity of absorbance bands observed in experimental spectra for related metal complexes. nih.gov |
| PCM (Polarizable Continuum Model) | Solvent Effects | Tautomeric equilibria and stability in different solvents. | Used with DFT to show that polar solvents can stabilize more polar tautomeric forms. academie-sciences.fr |
Tautomeric Equilibria and Stability Analysis
Tautomerism is a key consideration for heterocyclic compounds, as the presence of different isomers can significantly affect their chemical and biological properties. For oxazoline derivatives, particularly those with substituents capable of donating a proton, an equilibrium between different tautomeric forms can exist. nih.gov A common type is the imine-enamine tautomerism. nih.govacademie-sciences.fr
Theoretical investigations, primarily using DFT, are instrumental in determining the relative stabilities of possible tautomers. nih.gov For example, in studies on 2-acylmethyl-4,4-dimethyl-2-oxazolines, which are structurally related to derivatives of 2-phenyl-5-methyl-2-oxazoline, DFT calculations at the B3LYP/6-311G(d) level confirmed that the enamine tautomer is the most stable form in the gas phase. nih.gov These computational results align with experimental solid-state X-ray diffraction and solution-phase NMR data, which also indicate the predominance of the enamine isomer. nih.gov
The stability of tautomers can be influenced by the solvent environment. The polarizable continuum model (PCM) is often applied in conjunction with DFT to estimate the influence of polar media on tautomeric equilibria. academie-sciences.fr Such calculations have shown that polar solvents tend to stabilize the more polar tautomer, shifting the equilibrium. academie-sciences.fr For certain protonated oxazoline species, DFT studies have shown that protonation favors the keto (oxazoline) tautomer, a finding supported by solid-state characterization. nih.gov
| Potential Tautomeric Forms | Description | Predicted Stability (based on related systems) |
| Imine Form | The canonical 2-oxazoline structure. | Generally stable, but may not be the lowest energy form if a labile proton is available on a substituent. nih.gov |
| Enamine Form | Features a C=C double bond within the ring and an exocyclic C=N or N-H group, arising from proton migration from a substituent. | Often the most stable tautomer in related systems, both in the solid state and in the gas phase. nih.gov |
| Keto Form | A potential tautomer upon protonation or in specific derivatives. | Energetically favored in the solid state for protonated oxazoline species. nih.gov |
Conformational Analysis and Stereochemical Predictions
The three-dimensional structure of this compound is not rigid. It possesses conformational flexibility arising from the puckering of the five-membered oxazoline ring and the rotation of the phenyl group relative to the ring. Computational methods are essential for exploring the potential energy surface and identifying the most stable conformers.
DFT calculations on related oxazoline structures have shown that the oxazoline ring typically adopts a slightly puckered conformation rather than a perfectly planar one. mdpi.com The energy difference between planar and puckered conformations is often small, suggesting that crystal packing forces can influence the conformation observed in the solid state. mdpi.com
In the context of stereochemistry, computational modeling is a powerful predictive tool. For reactions involving chiral oxazolines, DFT calculations can be used to build models that explain and predict the high levels of stereoselectivity observed. uniba.it By calculating the energies of transition states for different reaction pathways, chemists can rationalize why one stereoisomer is formed preferentially. For instance, in the addition of organolithiums to 2-oxazolinylazetidines, DFT calculations helped validate a proposed model for the formation of the oxazolidine (B1195125) intermediate, which dictated the final stereochemical outcome. uniba.it This highlights the ability of computational analysis to provide insight into reaction dynamics and stereocontrol. uniba.it
Intermolecular Interactions and Self-Assembly Propensities
The non-covalent interactions that a molecule can engage in determine its macroscopic properties and its tendency to self-assemble. For this compound, key intermolecular interactions include π-π stacking and hydrogen bonding.
The phenyl group is a critical contributor to intermolecular forces, primarily through π-π stacking interactions. researchgate.netvulcanchem.com In the crystal structure of a similar compound, 4,4-bis(hydroxymethyl)-2-phenyl-2-oxazoline, molecules were observed to form "dimers" where the phenyl groups interact via π-π contacts. researchgate.net Hirshfeld surface analysis, a computational tool, can be used to quantify the various intermolecular contacts, including H···H, C-H···π, and π-π interactions, that stabilize crystal packing. nih.gov
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for preparing 2-phenyl-5-methyl-2-oxazoline, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of oxazolinones often employs cyclization reactions. For example, Zn(OCOCH3)₂·2H₂O has been used as a catalyst to prepare structurally similar 2-phenyl-4-arylmethylidene-5-oxazolinones via cyclization under mild conditions (60–80°C, 4–6 hours), achieving yields >85% . Key parameters include solvent polarity (e.g., acetonitrile vs. toluene) and catalyst loading (optimal at 5 mol%). Side reactions, such as ring-opening, are minimized by avoiding excess acid or base.
| Catalytic Method | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Zn(OCOCH3)₂·2H₂O | 60–80 | 4–6 | >85 |
| POCl₃ (no catalyst) | 120 | 12 | 60–70 |
Q. What spectroscopic techniques are critical for characterizing this compound and its derivatives?
- Methodological Answer :
- IR Spectroscopy : Confirms carbonyl (C=O) stretches at 1720–1750 cm⁻¹ and C=N bonds at 1640–1680 cm⁻¹ .
- ¹H/¹³C NMR : Aromatic protons (δ 7.2–7.8 ppm) and oxazoline methyl groups (δ 2.1–2.3 ppm) are diagnostic. For derivatives, coupling constants (e.g., J = 10–12 Hz for trans-configurations) resolve stereochemistry .
- HPLC/GC : Purity assessment (>90%) using reverse-phase C18 columns (acetonitrile/water mobile phase) .
Q. How does the electronic nature of substituents affect the reactivity of this compound in ring-opening reactions?
- Methodological Answer : Electron-withdrawing groups (e.g., nitro, chloro) on the phenyl ring increase electrophilicity at the oxazoline carbonyl, accelerating nucleophilic attacks (e.g., by amines or water). Kinetic studies show a 3-fold rate increase for 4-nitro derivatives compared to unsubstituted analogs . Steric hindrance from bulky groups (e.g., tert-butyl) reduces accessibility, requiring higher temperatures (80–100°C) for ring-opening .
Advanced Research Questions
Q. How can gradient copolymers of this compound and 2-methyl-2-oxazoline be designed for controlled drug encapsulation?
- Methodological Answer : Gradient copolymers synthesized via cationic ring-opening polymerization (CROP) exhibit composition-dependent self-assembly. For example, copolymers with >30% 2-phenyl-2-oxazoline form vesicles (Dh = 120–200 nm) in aqueous media, while <20% yields spherical micelles (Dh = 20–50 nm) . Drug-loading efficiency (e.g., indomethacin) correlates with hydrophobic domain volume: vesicles achieve 25–30% encapsulation vs. 10–15% for micelles. Stability in physiological buffers (PBS, RPMI) requires optimizing the hydrophilic-to-hydrophobic ratio .
Q. What computational tools predict monomer sequence gradients in 2-oxazoline copolymers, and how do they resolve experimental contradictions?
- Methodological Answer : Kinetic Monte Carlo (kMC) simulations model sequence gradients by incorporating chain transfer and β-elimination. For example, simulations reveal that 2-phenyl-2-oxazoline (PhOx) incorporation decreases linearly with conversion in MeOx/PhOx copolymers, explaining discrepancies in NMR-derived composition data . At 140°C, branching due to chain transfer limits gradient steepness, whereas lower temperatures (100°C) yield steeper gradients but longer reaction times (48–72 hours) .
Q. How do conflicting reports on the cytotoxicity of poly(2-oxazoline)s impact their biomedical application, and what validation strategies are recommended?
- Methodological Answer : Contradictions arise from variations in polymer molecular weight (MW) and end-group chemistry. Low-MW (<10 kDa) poly(2-oxazoline)s with hydroxyl termini show minimal cytotoxicity (IC₅₀ > 1 mg/mL), while cationic amino-terminated analogs exhibit toxicity (IC₅₀ = 0.1–0.5 mg/mL) . Validation strategies:
- In vitro assays : Use multiple cell lines (e.g., HeLa, HEK293) and exposure times (24–72 hours).
- End-group analysis : Quantify via MALDI-TOF or titration .
Q. What strategies mitigate side reactions during the copolymerization of this compound with functional monomers?
- Methodological Answer :
- Protecting Groups : Use tert-butoxycarbonyl (Boc) for amine-containing monomers to prevent premature termination .
- Solvent Choice : Polar aprotic solvents (e.g., DMF) suppress proton transfer side reactions vs. acetonitrile .
- Initiator Purity : Recrystallize methyl triflate (initiator) to >99% purity to avoid branching .
Data Contradiction Analysis
Q. Why do studies report conflicting critical micelle concentrations (CMCs) for this compound copolymers?
- Resolution : CMC variability arises from measurement techniques. Fluorescence spectroscopy (using pyrene) reports lower CMCs (0.01–0.05 mg/mL) than surface tensiometry (0.1–0.2 mg/mL) due to probe sensitivity to microenvironment polarity . Standardize methods across studies and report copolymer dispersity (Đ < 1.2) to ensure comparability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
